![molecular formula C9H9N3O3S2 B2536774 Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate CAS No. 838888-59-8](/img/structure/B2536774.png)
Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate
Overview
Description
“Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of thiadiazole derivatives is typically achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process can be as high as 82% .Molecular Structure Analysis
The molecular structure of “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” can be determined using various techniques. For instance, its melting point can be determined to be between 194–196°C . Its molecular weight is 147.222 Da .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown significant antimicrobial activity .
Antibacterial Activity
New 1,3,4-thiadiazole derivatives have been synthesized and their antibacterial activity has been studied . These compounds have been screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Pesticide
The compound 5-amino-3-methyl-1,2,4-thiadiazole, which is structurally similar to the compound , has been used as a potential pesticide .
Enzyme Inhibitors
5-amino-3-methyl-1,2,4-thiadiazole has also been used as a component of medicinally important enzyme inhibitors .
Azo Dyes
5-amino-3-methyl-1,2,4-thiadiazole has been used in the synthesis of azo dyes .
Cephalosporin Antibiotics
5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics .
Cytotoxic Effects
1,3,4-thiadiazole derivatives have been synthesized and their cytotoxic effects have been determined on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Binding to Lanosterol 14α-demethylase (CYP51)
New compounds have been synthesized and their possible ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals, has been studied .
Mechanism of Action
The mechanism of action of thiadiazole derivatives is generally related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells . In addition, some thiadiazole derivatives have shown urease inhibitory activities .
Future Directions
The future directions for the research on “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” and similar compounds could include further investigation of their potential as antitumor agents , as well as their potential for other therapeutic applications such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
properties
IUPAC Name |
methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-14-7(13)6-3-2-5(15-6)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHHPIXXEHGBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331406 | |
Record name | methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
CAS RN |
838888-59-8 | |
Record name | methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.